((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate
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Overview
Description
((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate: is a complex organic compound with the molecular formula C21H23N3O5S . This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties could make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. These interactions could modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one, share structural similarities and may exhibit related biological activities.
Acetamido Derivatives: Compounds with acetamido groups, such as N-acetyl-4-aminophenol, may have similar chemical reactivity and biological properties.
Uniqueness
What sets ((4aS,8S,8aS)-2-Acetamido-6-methyl-4-oxo-8a-(2-phenylthioacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl) acetate apart is its unique combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
86971-03-1 |
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Molecular Formula |
C21H23N3O5S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[(4aS,8S,8aS)-2-acetamido-6-methyl-4-oxo-8a-(2-phenylsulfanylacetyl)-3,4a,5,8-tetrahydroquinazolin-8-yl] acetate |
InChI |
InChI=1S/C21H23N3O5S/c1-12-9-16-19(28)23-20(22-13(2)25)24-21(16,18(10-12)29-14(3)26)17(27)11-30-15-7-5-4-6-8-15/h4-8,10,16,18H,9,11H2,1-3H3,(H2,22,23,24,25,28)/t16-,18+,21-/m1/s1 |
InChI Key |
VYVGMWQNZUFAOJ-PLMTUMEDSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@@]2([C@H](C1)C(=O)NC(=N2)NC(=O)C)C(=O)CSC3=CC=CC=C3)OC(=O)C |
Canonical SMILES |
CC1=CC(C2(C(C1)C(=O)NC(=N2)NC(=O)C)C(=O)CSC3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
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